1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium
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Overview
Description
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with a 2,2-dimethoxyethyl group and three phenyl groups at the 2, 4, and 6 positions. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium typically involves the reaction of 2,4,6-triphenylpyridine with 2,2-dimethoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyridinium salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridine
- 2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole
- Methyl 5-[(substituted phenyl)carbamoyl]-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Uniqueness
1-(2,2-Dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C27H26NO2+ |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-2,4,6-triphenylpyridin-1-ium |
InChI |
InChI=1S/C27H26NO2/c1-29-27(30-2)20-28-25(22-14-8-4-9-15-22)18-24(21-12-6-3-7-13-21)19-26(28)23-16-10-5-11-17-23/h3-19,27H,20H2,1-2H3/q+1 |
InChI Key |
IMOCVVFVODRJKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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